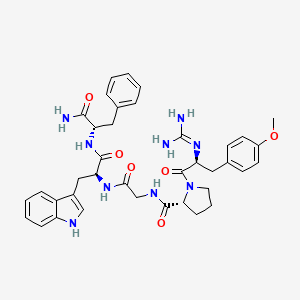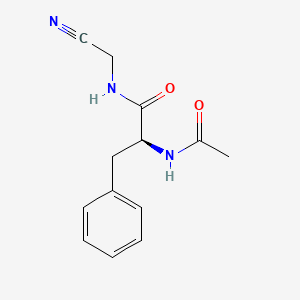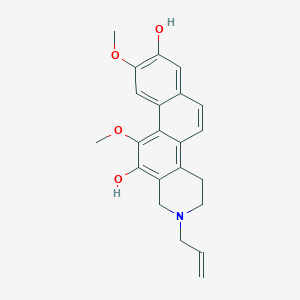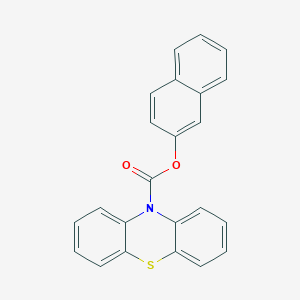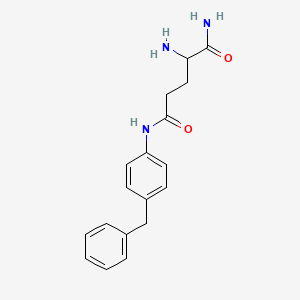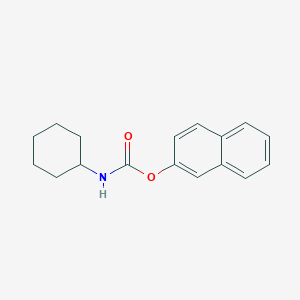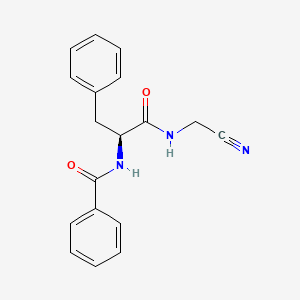
N-benzoyl-phenylalanyl-glycine-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-phenylalanyl-glycine-nitrile is a synthetic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-phenylalanyl-glycine-nitrile typically involves the coupling of benzoyl chloride with phenylalanine, followed by the addition of glycine and a nitrile group. The reaction conditions often include the use of organic solvents such as toluene and catalysts like zinc acetate to facilitate the conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N-benzoyl-phenylalanyl-glycine-nitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-phenylalanyl-glycine-nitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group enhances the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, such as the inhibition of proteases involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-glycine: Similar structure but lacks the phenylalanine moiety.
N-benzoyl-phenylalanine: Similar structure but lacks the glycine and nitrile groups.
N-phenylalanyl-glycine: Similar structure but lacks the benzoyl and nitrile groups.
Uniqueness
N-benzoyl-phenylalanyl-glycine-nitrile is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[(2S)-1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
WEIUVZVWLANUJJ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC#N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
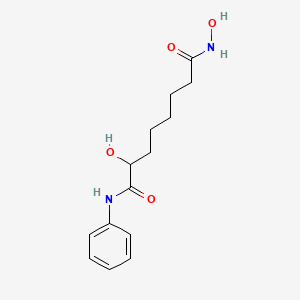
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
